molecular formula C23H24N4O2S B2692126 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1251620-00-4

8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2692126
CAS No.: 1251620-00-4
M. Wt: 420.53
InChI Key: YKYVFHSQCPCPOB-UHFFFAOYSA-N
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Description

Historical Development of Thiazoloquinazolinone Research

Thiazoloquinazolinones emerged as a structurally distinct class of heterocycles following pioneering work on quinazoline derivatives in the mid-20th century. Early synthetic routes, such as the Appel salt-mediated cyclization of ortho-brominated N-arylimino-1,2,3-dithiazoles, enabled access to tricyclic frameworks with variable substitution patterns. The discovery of their broad bioactivity profile—spanning antimalarial, anticancer, and antiviral properties—spurred systematic structure-activity relationship (SAR) studies. For instance, thiazolo[5,4-g]quinazolin-8-ones demonstrated selective cytotoxicity against HCT-116 colon cancer cells (IC~50~: 1–3 µM) while sparing normal fibroblasts. These findings established thiazoloquinazolinones as versatile scaffolds for lead optimization.

Key milestones include the development of microwave-assisted synthesis protocols, which reduced reaction times from hours to minutes while improving yields of angular isomers. Contemporary research focuses on diversifying substitution at positions 4 and 8 of the tricyclic core to modulate target affinity and solubility.

Significance of Piperazine-Substituted Heterocyclic Compounds

Piperazine’s integration into drug design originates from its conformational flexibility and ability to engage in hydrogen bonding with biological targets. Analysis of FDA-approved drugs reveals that 13 of the top 200 small-molecule therapeutics in 2012 contained piperazine, including imatinib (chronic myeloid leukemia) and sildenafil (erectile dysfunction). The heterocycle’s chair conformation enables precise spatial orientation of substituents, making it ideal for linking pharmacophoric units.

In the context of kinase inhibitors, piperazine derivatives often exhibit improved solubility compared to their aromatic counterparts due to increased basicity. For example, substituting a phenyl group with piperazine in thiazoloquinazoline hybrids reduced logP values by 0.5–1.2 units while maintaining nanomolar potency against DYRK1A kinase. This balance of hydrophilicity and target engagement underscores piperazine’s utility in optimizing drug-likeness.

Rationale for 2,3-Dimethylphenyl Incorporation

The 2,3-dimethylphenyl group serves dual roles in molecular design:

  • Steric modulation : Ortho-methyl groups restrict rotation around the piperazine-phenyl bond, favoring bioactive conformations. X-ray crystallography of analogous compounds shows that dimethyl substitution reduces conformational entropy by 2.1–3.4 kcal/mol compared to unsubstituted phenyl.
  • Electronic effects : Methyl groups donate electron density via hyperconjugation, altering the piperazine nitrogen’s basicity. Quantum mechanical calculations predict a pK~a~ increase of 0.3–0.5 units versus monosubstituted derivatives, enhancing protonation-dependent target interactions.

Empirical support comes from adenosine bisphosphate analogs, where N~6~-methyl substitution boosted P2Y~1~ receptor antagonism 17-fold compared to unmodified leads. Similarly, in thiazoloquinazoline-piperazine hybrids, dimethylphenyl variants exhibited 3–5× higher cellular uptake in Caco-2 permeability assays than their mono-methyl counterparts.

Current Positioning in Medicinal Chemistry Research

Recent patent activity highlights growing interest in thiazoloquinazoline-piperazine hybrids for oncology. JP7624985B2 discloses PRMT5 inhibitors featuring bicyclic quinazoline-piperazine cores with IC~50~ values <10 nM in biochemical assays. While 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one remains preclinical, structural analogs show:

Biological Activity Experimental Model Key Finding Source
Cytotoxicity HCT-116 colon cancer IC~50~: 1.2 µM ± 0.3
Kinase inhibition (DYRK1A) In vitro assay 78% inhibition at 10 µM
Aqueous solubility (pH 7.4) Shake-flask method 32 µM ± 4.1
Plasma protein binding (human) Equilibrium dialysis 89.2% ± 1.7

Ongoing studies explore scaffold diversification through:

  • Positional isomerism : Angular vs. linear thiazoloquinazoline fusion impacts kinase selectivity profiles.
  • Linker optimization : Replacing carbonyl with sulfonamide groups alters cellular permeability and hERG channel liability.
  • Prodrug strategies : Esterification of the quinazolinone carbonyl improves oral bioavailability in rodent models.

Properties

IUPAC Name

8-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-4-3-5-20(16(15)2)25-8-10-26(11-9-25)21(28)17-6-7-18-19(14-17)24-23-27(22(18)29)12-13-30-23/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYVFHSQCPCPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex organic compound belonging to the thiazoloquinazolinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor binding interactions.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S with a molecular weight of 420.5 g/mol. Its structure features a thiazoloquinazolinone core, which is known for diverse biological activities. The presence of a piperazine moiety suggests potential interactions with various neurotransmitter receptors.

PropertyValue
Molecular FormulaC23H24N4O2SC_{23}H_{24}N_{4}O_{2}S
Molecular Weight420.5 g/mol
CAS Number1251620-00-4

Synthesis

The synthesis of 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves several key steps, including:

  • Formation of the thiazoloquinazolinone scaffold.
  • Introduction of the piperazine carbonyl group.
  • Optimization using techniques such as microwave-assisted synthesis to enhance yield and reduce reaction times.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties by modulating neurochemical pathways associated with cognitive function and mood regulation. The specific interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, are under investigation.

Antiviral Activity

While primarily studied for its neurological applications, preliminary data suggest potential antiviral properties. Compounds within the thiazoloquinazolinone class have shown activity against various viruses by inhibiting viral replication through mechanisms that may involve interference with viral enzymes or host cell pathways.

Study on Receptor Binding

In a study exploring the binding affinity of various thiazoloquinazolinones to serotonin receptors, it was found that 8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one displayed significant binding affinity (IC50 values in the low micromolar range). This suggests its potential as a therapeutic agent for mood disorders.

Antiviral Efficacy

In vitro assays have demonstrated that derivatives of thiazoloquinazolinones can inhibit the replication of certain viruses. For example, compounds similar to this structure were shown to reduce viral load in infected cell lines by more than 70% at concentrations below 10 µM.

The mechanism of action for this compound appears to involve:

  • Receptor Interaction : Binding to specific neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of viral enzymes or host cell pathways that facilitate viral replication.

Comparison with Similar Compounds

Table 1: Comparison of Thiazolo/Thiazinoquinazolinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Findings
8-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one Not explicitly given (estimated: C₂₄H₂₄N₄O₂S) ~444.5 g/mol Thiazolo[2,3-b]quinazolinone core + 4-(2,3-dimethylphenyl)piperazine-carbonyl Enhanced steric bulk from 2,3-dimethylphenyl
BG15556: 9-[4-(4-chlorophenyl)piperazine-1-carbonyl]-[1,3]thiazino[2,3-b]quinazolin-6-one C₂₂H₂₁ClN₄O₂S 440.95 g/mol Thiazino[2,3-b]quinazolinone core + 4-(4-chlorophenyl)piperazine-carbonyl Chlorophenyl enhances electron withdrawal
2-(4-Benzylpiperazin-1-ylmethyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one C₂₄H₂₆N₄OS 418.56 g/mol Thiazolo[2,3-b]quinazolinone core + benzylpiperazine-methyl linker Poor synthetic yield (8%); no antihypertensive activity

Key Observations :

  • The thiazolo[2,3-b]quinazolinone core is conserved across analogs, but fused ring systems (e.g., thiazino vs.
  • Substituent position : Carbonyl-linked piperazines (as in the target compound) exhibit superior conformational rigidity compared to methyl-linked derivatives (e.g., compound 8 in ).
  • Aromatic substituents : Electron-withdrawing groups (e.g., Cl in BG15556) vs. electron-donating methyl groups (target compound) modulate receptor affinity and metabolic stability.

Piperazine Tail Variations

Table 2: Piperazine Substituent Impact on Physicochemical Properties

Compound ID/Name Piperazine Substituent logP Hydrogen Bond Acceptors/Donors Polar Surface Area (Ų)
Target Compound 2,3-Dimethylphenyl ~3.5* 6 acceptors, 1 donor (estimated) ~70*
E543-0314 () Phenyl 3.546 6 acceptors, 1 donor 70.14
E543-0376 () 2,3-Dimethylphenyl + 2-fluorophenyl triazole Not given Not given Not given
(E)-3-((4-Ethylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one () Ethyl Lower than target (alkyl chain) 5 acceptors, 1 donor ~65

Key Observations :

  • logP values : Aromatic substituents (e.g., phenyl in E543-0314) increase lipophilicity compared to alkyl chains (e.g., ethyl in ), favoring blood-brain barrier penetration.
  • 2,3-Dimethylphenyl : Introduces steric hindrance that may reduce off-target interactions compared to unsubstituted phenyl groups .

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